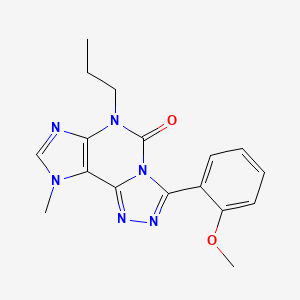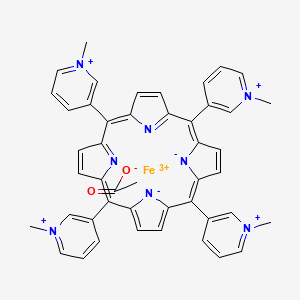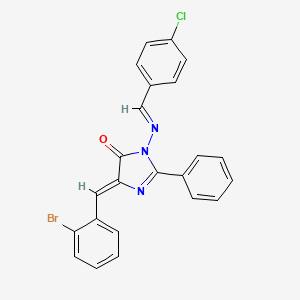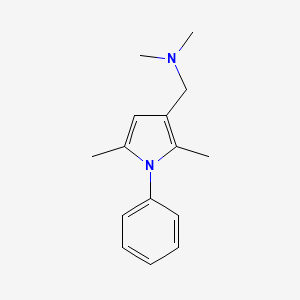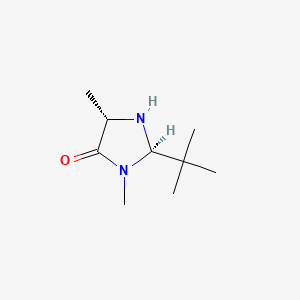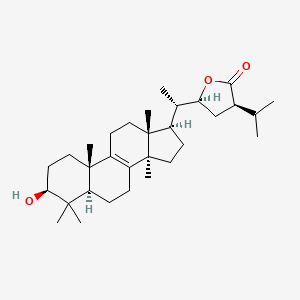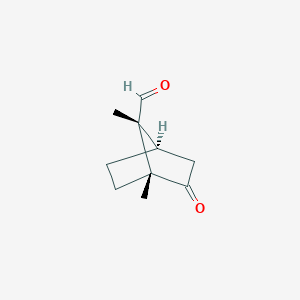![molecular formula C29H39N3O10 B12783128 N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid CAS No. 91098-64-5](/img/structure/B12783128.png)
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid is a complex organic compound that combines a piperazine derivative with an oxalic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-phenylethyl)piperazine with 3-methoxybenzoyl chloride under basic conditions to form N-(3-methoxyphenyl)-1-(2-phenylethyl)piperazine.
Alkylation: The next step is the alkylation of the piperazine derivative with 2-bromopropane in the presence of a base such as potassium carbonate to yield N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide.
Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study receptor-ligand interactions, particularly those involving piperazine derivatives. Its structure allows it to interact with various biological targets, making it useful in pharmacological studies.
Medicine
Medically, this compound has potential applications in the development of new drugs. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting potential utility in treating conditions such as anxiety, depression, and other neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
相似化合物的比较
Similar Compounds
N-(3-methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the additional alkyl and oxalic acid moieties.
N-(2-phenylethyl)piperazine: Contains the phenylethyl and piperazine groups but lacks the methoxyphenyl and oxalic acid components.
Propanamide derivatives: Various compounds with similar amide structures but different substituents.
Uniqueness
The uniqueness of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and oxalic acid moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
91098-64-5 |
|---|---|
分子式 |
C29H39N3O10 |
分子量 |
589.6 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid |
InChI |
InChI=1S/C25H35N3O2.2C2H2O4/c1-4-25(29)28(23-11-8-12-24(19-23)30-3)21(2)20-27-17-15-26(16-18-27)14-13-22-9-6-5-7-10-22;2*3-1(4)2(5)6/h5-12,19,21H,4,13-18,20H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI 键 |
ZFPSAKOHMLAZKL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1=CC(=CC=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



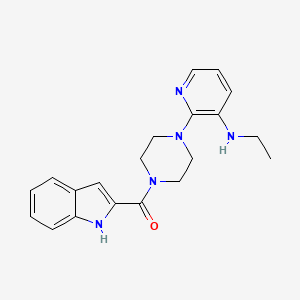

![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
